molecular formula C23H30N2O3S B11336129 1-(benzylsulfonyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

Cat. No.: B11336129
M. Wt: 414.6 g/mol
InChI Key: AHAKYIOGIVPLQR-UHFFFAOYSA-N
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Description

N-(4-Phenylbutan-2-yl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a phenyl group, and a methanesulfonyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenylbutan-2-yl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-phenylbutan-2-amine with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane. The resulting intermediate is then treated with methanesulfonyl chloride to introduce the methanesulfonyl group, followed by the addition of a carboxamide group through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenylbutan-2-yl)-1-phenylmethanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Phenylbutan-2-yl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(4-Phenylbutan-2-yl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Phenylbutan-2-yl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group, in particular, plays a crucial role in its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H30N2O3S/c1-19(12-13-20-8-4-2-5-9-20)24-23(26)22-14-16-25(17-15-22)29(27,28)18-21-10-6-3-7-11-21/h2-11,19,22H,12-18H2,1H3,(H,24,26)

InChI Key

AHAKYIOGIVPLQR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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